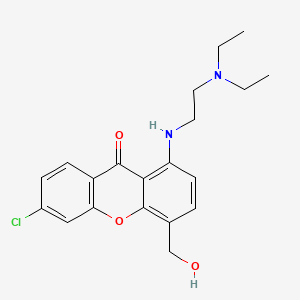![molecular formula C5H6Br6O2 B12796620 1,1,1-Tribromo-2-[(2,2,2-tribromoethoxy)methoxy]ethane CAS No. 6263-68-9](/img/structure/B12796620.png)
1,1,1-Tribromo-2-[(2,2,2-tribromoethoxy)methoxy]ethane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NSC 53682, also known as Neurofilament-M (E7L2T) Rabbit Monoclonal Antibody, is a compound used primarily in scientific research. It is a monoclonal antibody that targets neurofilament proteins, which are essential components of the neuronal cytoskeleton. This compound is widely used in neuroscience research to study the structure and function of neurons.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of NSC 53682 involves the production of monoclonal antibodies through hybridoma technology. This process includes the following steps:
Immunization: Mice are immunized with the target antigen, in this case, neurofilament proteins.
Cell Fusion: Spleen cells from the immunized mice are fused with myeloma cells to create hybridoma cells.
Screening: Hybridoma cells are screened for the production of the desired antibody.
Cloning: Positive hybridoma cells are cloned to ensure the production of a monoclonal antibody.
Purification: The monoclonal antibody is purified using protein A or protein G affinity chromatography.
Industrial Production Methods
In an industrial setting, the production of monoclonal antibodies like NSC 53682 is scaled up using bioreactors. The process involves:
Cell Culture: Hybridoma cells are cultured in large bioreactors under controlled conditions.
Harvesting: The culture medium containing the monoclonal antibody is harvested.
Purification: The antibody is purified using chromatography techniques.
Quality Control: The final product undergoes rigorous quality control tests to ensure purity and efficacy.
Chemical Reactions Analysis
NSC 53682, being a monoclonal antibody, does not undergo typical chemical reactions like small molecules. it can participate in:
Binding Reactions: It specifically binds to neurofilament proteins in neurons.
Immunoassays: It is used in various immunoassays such as Western blotting, immunohistochemistry, and immunofluorescence to detect neurofilament proteins.
Scientific Research Applications
NSC 53682 has several applications in scientific research:
Neuroscience: It is used to study the structure and function of neurons by targeting neurofilament proteins.
Disease Research: It helps in the investigation of neurodegenerative diseases such as Alzheimer’s disease, Parkinson’s disease, and amyotrophic lateral sclerosis by detecting changes in neurofilament proteins.
Cell Biology: It is used to study the cytoskeleton of neurons and understand the dynamics of neurofilament proteins.
Drug Development: It aids in the development of drugs targeting neurofilament proteins for the treatment of neurodegenerative diseases.
Mechanism of Action
NSC 53682 exerts its effects by specifically binding to neurofilament proteins in neurons. Neurofilament proteins are essential components of the neuronal cytoskeleton, providing structural support and regulating axonal diameter. By binding to these proteins, NSC 53682 allows researchers to visualize and study the distribution and organization of neurofilaments in neurons.
Comparison with Similar Compounds
NSC 53682 is unique in its specificity for neurofilament proteins. Similar compounds include other monoclonal antibodies targeting different components of the neuronal cytoskeleton, such as:
Anti-Tubulin Antibodies: Target tubulin proteins in microtubules.
Anti-Actin Antibodies: Target actin proteins in microfilaments.
Anti-MAP2 Antibodies: Target microtubule-associated protein 2 in neurons.
Compared to these antibodies, NSC 53682 is unique in its ability to specifically target neurofilament proteins, making it a valuable tool in neuroscience research.
Properties
CAS No. |
6263-68-9 |
|---|---|
Molecular Formula |
C5H6Br6O2 |
Molecular Weight |
577.5 g/mol |
IUPAC Name |
1,1,1-tribromo-2-(2,2,2-tribromoethoxymethoxy)ethane |
InChI |
InChI=1S/C5H6Br6O2/c6-4(7,8)1-12-3-13-2-5(9,10)11/h1-3H2 |
InChI Key |
RXUANTDRTVVNMP-UHFFFAOYSA-N |
Canonical SMILES |
C(C(Br)(Br)Br)OCOCC(Br)(Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


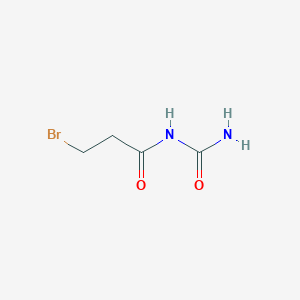

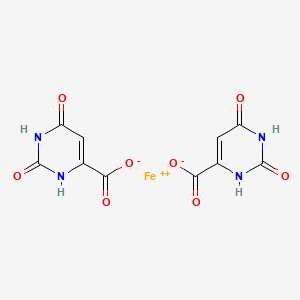

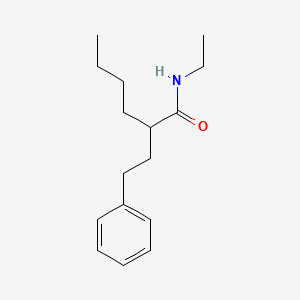
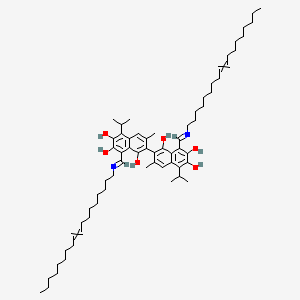
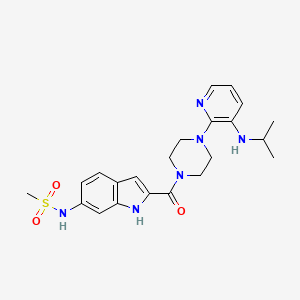
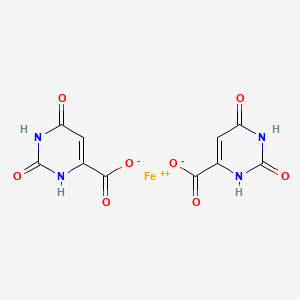

![3-[(2-Hydroxydodecyl)oxy]propane-1,2-diol](/img/structure/B12796580.png)
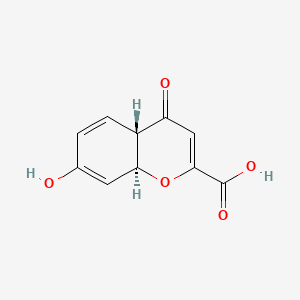
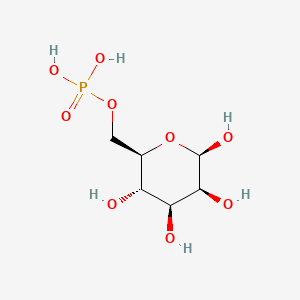
![1-[1-[2-(2-Ethoxyethoxy)ethoxy]ethoxy]-4-nonylbenzene](/img/structure/B12796616.png)
